Magnesium;ethylbenzene;chloride

Description

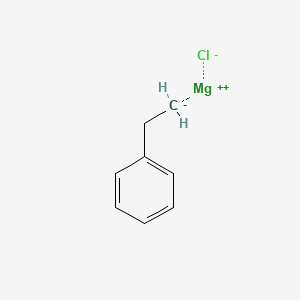

Phenethylmagnesium chloride (CAS: 90878-19-6, molecular formula: C₈H₉ClMg) is a Grignard reagent widely employed in organic synthesis for constructing carbon-carbon bonds. Its structure comprises a phenethyl group (C₆H₅CH₂CH₂−) bonded to a magnesium chloride moiety. This reagent is typically prepared by reacting 2-phenylethyl chloride with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether .

Key applications include:

- Nucleophilic addition reactions: Used to synthesize alcohols, such as oxetane and thietane derivatives, by reacting with ketones (e.g., oxetan-3-one or thietan-3-one) .

- Diastereoselective synthesis: Facilitates the formation of separable diastereomers (e.g., 109a and 109b in a 2:1 ratio) when reacting with Katritzky’s bicyclic hemiaminal, enabling access to chiral intermediates for lobelane analogues .

- Cross-coupling reactions: Employed in palladium-catalyzed couplings, such as with 4-bromoacetophenone, to generate aryl-alkyl products .

Phenethylmagnesium chloride’s reactivity is moderated by the phenethyl group’s steric bulk compared to smaller Grignard reagents, making it suitable for selective transformations without excessive side reactions.

Properties

IUPAC Name |

magnesium;ethylbenzene;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.ClH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTILEHLSPAZIN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC1=CC=CC=C1.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405416 | |

| Record name | Phenethylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90878-19-6 | |

| Record name | Phenethylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenethylmagnesium chloride is prepared by reacting phenethyl chloride with magnesium metal in the presence of anhydrous tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent formation. The general reaction is as follows:

C6H5CH2CH2Cl+Mg→C6H5CH2CH2MgCl

Industrial Production Methods: On an industrial scale, the preparation of phenethylmagnesium chloride involves the use of large reactors equipped with efficient stirring mechanisms to handle the exothermic nature of the reaction. The magnesium turnings are activated by a small amount of iodine or dibromoethane to initiate the reaction. The process is carefully controlled to maintain the reaction temperature and prevent the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Phenethylmagnesium chloride primarily undergoes nucleophilic addition reactions with electrophiles. Some common reactions include:

Addition to Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

Reaction with Carbon Dioxide: Forms carboxylic acids upon hydrolysis.

Substitution Reactions: Can react with alkyl halides to form higher-order alkylated products.

Common Reagents and Conditions:

Carbonyl Compounds: Aldehydes and ketones in the presence of dry tetrahydrofuran.

Carbon Dioxide: Dry ice in an inert atmosphere.

Alkyl Halides: Typically performed in anhydrous conditions with a suitable solvent like tetrahydrofuran.

Major Products:

Alcohols: From reactions with carbonyl compounds.

Carboxylic Acids: From reactions with carbon dioxide.

Alkylated Products: From substitution reactions with alkyl halides.

Scientific Research Applications

2.1. Coupling Reactions

Phenethylmagnesium chloride is utilized in various coupling reactions, particularly in the synthesis of complex organic molecules. For instance, it has been employed in copper-catalyzed oxidative homo- and cross-coupling reactions, where it demonstrates notable efficiency without the formation of β-hydride elimination products, such as styrene .

2.2. Synthesis of Functionalized Compounds

The reagent is instrumental in synthesizing functionalized compounds through nucleophilic addition to carbonyl compounds. For example, it can react with aldehydes and ketones to form secondary and tertiary alcohols, respectively. This application is particularly useful in the pharmaceutical industry for synthesizing drug intermediates .

3.1. Synthesis of Antitumor Drug Candidates

A significant application of phenethylmagnesium chloride was demonstrated in the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives, which are potential antitumor agents. The reaction was scaled up successfully, yielding a robust synthetic pathway that can be applied in preclinical drug development .

3.2. Polymerization Studies

Research has shown that phenethylmagnesium chloride can facilitate polymerization reactions when used as a catalyst or initiator. Its ability to stabilize radical intermediates makes it suitable for synthesizing polymers with specific properties .

Mechanistic Insights

The reactivity of phenethylmagnesium chloride is influenced by several factors, including temperature and the nature of the electrophile involved. Studies indicate that lower temperatures enhance selectivity and yield during reactions involving sensitive functional groups .

Mechanism of Action

The mechanism of action of phenethylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic transformations to form new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, applications, and safety profiles of Grignard reagents vary significantly based on their organic substituents. Below is a comparative analysis of phenethylmagnesium chloride and structurally related magnesium chloride reagents:

Table 1: Comparative Analysis of Phenethylmagnesium Chloride and Analogues

Key Findings

Reactivity Trends :

- Phenylmagnesium chloride exhibits higher reactivity due to the electron-deficient phenyl group, enabling rapid additions to carbonyl groups. In contrast, phenethylmagnesium chloride ’s extended alkyl chain reduces electrophilicity, favoring controlled reactions in complex syntheses (e.g., sulfoxide formation via urea-hydrogen peroxide) .

- Tetradecylmagnesium chloride ’s long alkyl chain impedes nucleophilic attack, limiting its use to specialized alkylation reactions .

Stereochemical Outcomes :

Phenethylmagnesium chloride’s bulkier structure enhances diastereoselectivity. For example, its reaction with Katritzky’s hemiaminal produces a 2:1 ratio of diastereomers, critical for synthesizing lobelane analogues .

Safety and Handling :

All Grignard reagents react violently with water, releasing flammable hydrocarbons. Phenethyl- and phenylmagnesium chloride share similar hazards (Hazard Class 8), requiring anhydrous conditions and inert atmospheres .

Industrial Relevance :

- Phenethylmagnesium chloride is preferred in pharmaceutical intermediates (e.g., lobelane derivatives) due to its balance of reactivity and selectivity .

- Phenylmagnesium chloride dominates bulk arylations, such as synthesizing phenylboronic acids for cross-coupling reactions .

Research Highlights

- Sulfoxide Synthesis : Phenethylmagnesium chloride-derived thietan-3-ol (4) reacts with urea-hydrogen peroxide to yield cis-/trans-sulfoxide isomers (6:4 ratio), demonstrating its utility in stereochemically complex oxidations .

- Catalytic Hydrogenolysis: Diastereomers formed via phenethylmagnesium chloride (109a/109b) undergo Pd(OH)₂-catalyzed hydrogenolysis to produce meso and trans isomers of lobelane analogues, showcasing its role in asymmetric synthesis .

Biological Activity

Phenethylmagnesium chloride (PhMgCl) is a Grignard reagent that has gained attention in various chemical reactions, particularly in organic synthesis. Its biological activity, while less explored than its synthetic utility, presents intriguing possibilities in medicinal chemistry and pharmacology.

Phenethylmagnesium chloride is synthesized by reacting phenethyl bromide with magnesium in dry ether. This compound acts as a nucleophile in various coupling reactions, facilitating the formation of carbon-carbon bonds. Its reactivity can be modulated by the choice of catalysts and reaction conditions, making it a versatile tool in organic synthesis.

Biological Activity

Anticonvulsant Activity

Research indicates that phenethylmagnesium chloride does not produce β-hydride elimination products, such as styrene, during its reactions. This characteristic may enhance its utility in synthesizing compounds with anticonvulsant properties without the formation of unwanted byproducts .

Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to evaluate the biological implications of various derivatives of phenethylmagnesium chloride. These studies often focus on modifications that enhance biological activity, such as increasing lipophilicity or altering functional groups to improve receptor binding affinity .

Case Studies

- Cross-Coupling Reactions : A study demonstrated the effectiveness of phenethylmagnesium chloride in cross-coupling reactions with aryl fluorides, yielding high regioselectivity and good yields for 1-phenethylarenes. This suggests potential applications in synthesizing biologically active compounds .

- Antitumor Activity : Another investigation highlighted the use of phenethylmagnesium chloride in synthesizing MET-targeting antitumor drugs. The compound's ability to form stable intermediates was crucial for developing effective therapeutic agents .

Table 1: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.